Iodo-gen

概要

説明

Iodo-gen: It is particularly valued for its ability to limit damage to proteins by oxidation during the radiolabeling process . This compound is commercially available and is often used in the preparation of radiolabeled proteins for various scientific applications.

科学的研究の応用

Chemistry: In chemistry, Iodo-gen is used for the radiolabeling of proteins, hormones, antibodies, viruses, and cell membranes. This method is simple, inexpensive, and does not require the use of excessive reducing agents, which can affect protein stability .

Biology: In biological research, this compound is used to study the structure and function of proteins by incorporating radioactive iodine into specific amino acids. This allows researchers to track the movement and interaction of proteins within cells .

Medicine: In medicine, this compound is used in the preparation of radiopharmaceuticals for diagnostic imaging and radiotherapy. Radiolabeled proteins prepared using this compound are used in single photon emission computed tomography (SPECT) and positron emission tomography (PET) imaging .

Industry: In the industrial sector, this compound is used in the production of radiolabeled compounds for various applications, including the development of new drugs and the study of biochemical pathways .

作用機序

Target of Action

Iodo-gen primarily targets proteins , specifically the tyrosine residues within these proteins . It is used to incorporate radioactive iodine into aromatic amino acids like tyrosine .

Mode of Action

This compound, a water-insoluble oxidant, is employed to limit any damage to the protein by oxidation during radiolabeling . It is dissolved in an organic solvent and coated on the walls of the glass reaction tube . Radioiodination is then initiated by the addition of protein and sodium iodide in aqueous solution . The iodination occurs at the ortho position of the hydroxyl group in tyrosine residues; single or double substitution may occur .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the radioiodination of proteins . This process involves the incorporation of radioactive iodine into proteins, specifically at the tyrosine residues . The iodination of proteins can be used for various research purposes, including studying protein function, localization, and interaction with other molecules.

Pharmacokinetics

For instance, a study compared the pharmacokinetics of proteins labeled with this compound and another iodination method, and found that the serum exposure of the protein was higher when using the this compound method .

Result of Action

The primary result of this compound’s action is the successful iodination of proteins. This iodination allows for the tracking and studying of these proteins in various biological and biochemical contexts . The iodination process is highly efficient and can be used for a range of proteins .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the reaction buffer conditions can be optimized to limit iodination to cell surface proteins or direct it more towards inner membrane proteins . Additionally, the reaction may be run at 4°C if the protein is particularly labile, possibly increasing the reaction time . The use of this compound provides a reproducible, gentle, and technically simple means for radioiodination of proteins and peptides .

生化学分析

Biochemical Properties

Iodo-gen plays a crucial role in biochemical reactions, particularly in the iodination of proteins. It interacts with aromatic amino acids, primarily tyrosine, to incorporate radioactive iodine. This process occurs under oxidizing conditions, eliminating the need for excessive reducing agents that could compromise protein stability . This compound is water-insoluble and is typically used in solid-phase iodination, where it is coated on the walls of glass vials or polystyrene beads . This method ensures that proteins are not directly subjected to oxidation, preserving their integrity.

Cellular Effects

This compound influences various cellular processes by facilitating the iodination of proteins and peptides. This iodination can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the incorporation of radioactive iodine into tyrosine residues can alter protein function and localization, impacting cellular activities . The effects of this compound on cells depend on the specific proteins being iodinated and their roles within the cell.

Molecular Mechanism

The molecular mechanism of this compound involves the oxidation of sodium iodide to its reactive iodine form, which then incorporates into tyrosyl groups in proteins and peptides . This process is facilitated by the solid-phase arrangement of this compound, which minimizes damaging oxidative effects. The reagent’s mild oxidizing conditions ensure that proteins are not adversely affected during the iodination process .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of this compound-coated tubes is high, allowing them to be stored at 4°C for up to one month or at -20°C for up to three months . Over time, the iodination efficiency may decrease due to potential degradation of the reagent. Long-term studies have shown that this compound maintains its effectiveness in iodinating proteins without significant loss of activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively iodinated target proteins without causing adverse effects. At higher doses, there may be toxic effects due to excessive incorporation of radioactive iodine . It is essential to determine the optimal dosage to achieve the desired iodination while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in metabolic pathways that incorporate radioactive iodine into proteins and peptides. The reagent interacts with enzymes and cofactors that facilitate the oxidation of sodium iodide and its subsequent incorporation into tyrosyl groups . This process can affect metabolic flux and metabolite levels, depending on the extent of iodination and the specific proteins targeted.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed based on its interactions with transporters and binding proteins. The localization and accumulation of this compound depend on the specific proteins being iodinated and their cellular functions . The reagent’s water-insoluble nature ensures that it remains localized to the site of iodination, preventing unwanted distribution.

Subcellular Localization

The subcellular localization of this compound is primarily determined by the proteins it iodinated. Targeting signals and post-translational modifications direct iodinated proteins to specific compartments or organelles within the cell . This localization can influence the activity and function of the iodinated proteins, impacting cellular processes and overall cell function.

準備方法

Synthetic Routes and Reaction Conditions: Iodo-gen is synthesized by dissolving it in an organic solvent such as chloroform or dichloromethane. The solution is then coated on the walls of a glass reaction tube and evaporated to dryness using a stream of nitrogen . This method ensures that the this compound is evenly distributed on the tube walls, ready for use in radiolabeling reactions.

Industrial Production Methods: In industrial settings, this compound is produced in bulk by dissolving 5 milligrams of this compound in chloroform or dichloromethane to a concentration of 0.1 milligrams per milliliter. The solution is then added to clean glass or polypropylene tubes and dried under nitrogen gas at room temperature. These tubes can be stored at 4°C for up to one month or at -20°C for up to three months .

化学反応の分析

Types of Reactions: Iodo-gen primarily undergoes oxidation reactions. It is used to incorporate radioactive iodine into aromatic amino acids like tyrosine.

Common Reagents and Conditions: The common reagents used in reactions with this compound include sodium iodide and phosphate buffers. The reaction conditions typically involve mixing the protein to be iodinated with sodium iodide in the presence of this compound under gentle agitation .

Major Products: The major products formed from these reactions are radiolabeled proteins, which are used in various scientific and medical applications .

類似化合物との比較

Chloramine T: Another oxidizing agent used for radiolabeling proteins.

N-halosuccinimides: These compounds are also used for electrophilic iodination but are less commonly used compared to Iodo-gen.

Uniqueness of this compound: this compound is unique in its ability to limit damage to proteins during the radiolabeling process. It is water-insoluble, which allows for solid-phase iodination, and does not require the use of excessive reducing agents, making it a preferred choice for radiolabeling sensitive proteins .

特性

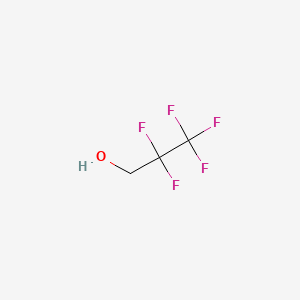

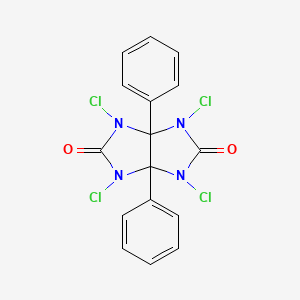

IUPAC Name |

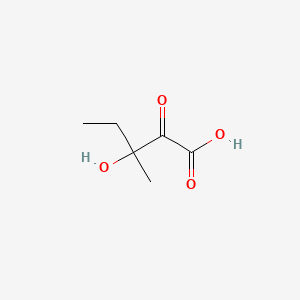

1,3,4,6-tetrachloro-3a,6a-diphenylimidazo[4,5-d]imidazole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10Cl4N4O2/c17-21-13(25)23(19)16(12-9-5-2-6-10-12)15(21,11-7-3-1-4-8-11)22(18)14(26)24(16)20/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJQZXCPWAGYPSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C23C(N(C(=O)N2Cl)Cl)(N(C(=O)N3Cl)Cl)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10Cl4N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0068652 | |

| Record name | Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, 1,3,4,6-tetrachlorotetrahydro-3a,6a-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0068652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Aldrich MSDS] | |

| Record name | 1,3,4,6-Tetrachloro-3a,6a-diphenylglycoluril | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10586 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

51592-06-4 | |

| Record name | Iodogen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51592-06-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,4,6-Tetrachloro-3 alpha,6 alpha-diphenylglycoluril | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051592064 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC4462 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4462 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, 1,3,4,6-tetrachlorotetrahydro-3a,6a-diphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, 1,3,4,6-tetrachlorotetrahydro-3a,6a-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0068652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,4,6-Tetrachloro-3-6-diphenylglycouril | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: 1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril (Iodo-gen) is a mild oxidizing agent that facilitates radioiodination by converting radioactive iodide (I-) into a reactive electrophilic iodine species (I+). This reactive species can then participate in electrophilic aromatic substitution reactions with tyrosine residues present in peptides and proteins, leading to the incorporation of the radioactive iodine. []

ANone: this compound's water insolubility offers a gentler approach to radioiodination compared to harsher, soluble oxidizing agents like Chloramine-T. This characteristic minimizes oxidative damage to sensitive peptides, leading to radiolabeled products with better-preserved immunoreactivity. [, ] ,

ANone: The molecular formula of this compound is C18H10Cl4N4O2, and its molecular weight is 464.1 g/mol.

ANone: While the provided research papers don't offer detailed spectroscopic data, this compound's structure can be characterized by techniques like NMR, IR, and Mass Spectrometry.

ANone: this compound demonstrates versatility in various reaction conditions, functioning effectively across a range of pH levels and temperatures. Its application extends to diverse solvents like acetonitrile, highlighting its adaptability in different reaction environments. [, ] ,

ANone: The research papers primarily focus on this compound's immediate use in radiolabeling procedures. Investigating its long-term stability under various storage conditions would necessitate further experimentation.

ANone: The this compound method typically involves immobilizing the compound on a solid support, like the walls of a reaction vial. A solution containing the peptide or protein to be labeled and radioactive iodide is then added. This compound, present on the surface, oxidizes the iodide to a reactive iodine species. This reactive species then reacts with tyrosine residues on the peptide or protein, leading to radioiodination. [, ] ,

ANone: this compound is widely used in research and clinical settings for radiolabeling peptides and proteins for applications such as: * Radioimmunoassays (RIAs): this compound labeling is pivotal in developing sensitive and specific RIAs for quantifying various analytes, such as hormones and peptides. [, ] , * Receptor Binding Studies: Radioiodinated ligands generated using this compound are essential for characterizing receptor density, affinity, and binding kinetics in various tissues and cells. [, ] , * In Vivo Imaging and Biodistribution Studies: Radioiodinated antibodies and peptides find use in preclinical imaging and biodistribution studies, allowing researchers to track their fate and distribution within living organisms. [, ] , * Radioimmunotherapy: While less common than other applications, this compound labeling can be employed in preclinical studies evaluating the therapeutic potential of radioiodine-conjugated antibodies. []

ANone: The provided research emphasizes this compound's practical applications. Further investigation into computational studies, like molecular docking simulations or density functional theory calculations, could provide deeper insights into its reactivity and interaction with biomolecules.

ANone: Some studies mention storing this compound labeled compounds with 1% human serum albumin (HSA) at 37 °C to maintain their radiochemical purity. [] This strategy potentially prevents aggregation and degradation of the labeled compounds.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。